Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-

Catalog No.
S12278697
CAS No.
M.F
C15H24IN3O3S
M. Wt
453.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethy...

Product Name

Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-

IUPAC Name

ethyl (2S)-4-iodo-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate

Molecular Formula

C15H24IN3O3S

Molecular Weight

453.3 g/mol

InChI

InChI=1S/C15H24IN3O3S/c1-5-22-14(20)12(6-7-16)18-15(21)19(4)8-11-9-23-13(17-11)10(2)3/h9-10,12H,5-8H2,1-4H3,(H,18,21)/t12-/m0/s1

InChI Key

MUENGFBUJZMBMV-LBPRGKRZSA-N

Canonical SMILES

CCOC(=O)C(CCI)NC(=O)N(C)CC1=CSC(=N1)C(C)C

Isomeric SMILES

CCOC(=O)[C@H](CCI)NC(=O)N(C)CC1=CSC(=N1)C(C)C

Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- is a complex organic compound characterized by its unique structural features. This compound contains a butanoic acid moiety, an iodine atom, and a thiazole ring, which contributes to its chemical reactivity and potential biological activity. The presence of multiple functional groups, including amines and esters, suggests that this compound may exhibit significant interactions in biological systems.

The chemical reactivity of butanoic acid derivatives typically involves nucleophilic substitutions, esterifications, and hydrolysis reactions. For this specific compound:

  • Esterification: The reaction between butanoic acid and an alcohol (in this case, ethanol) forms the ethyl ester.
  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]- ethyl ester can be achieved through several steps:

  • Preparation of Thiazole Derivative: Synthesize 2-(1-methylethyl)-4-thiazolylmethylamine through appropriate condensation reactions.
  • Formation of Butanoic Acid Derivative: React butanoic acid with an appropriate amine to form a corresponding amide.
  • Iodination: Introduce iodine at the 4-position of the thiazole ring using iodine or iodinating agents.
  • Esterification: Finally, react the resulting acid with ethanol in the presence of an acid catalyst to yield the ethyl ester.

These steps require careful control of reaction conditions to ensure high yields and purity.

Butanoic acid derivatives have various applications in:

  • Pharmaceuticals: Potential use in drug development due to their biological activity.
  • Agriculture: Possible application as agrochemicals or pesticides due to their reactivity and ability to interact with biological systems.
  • Chemical Research: Utilized in synthetic organic chemistry as intermediates or starting materials for further chemical transformations.

Interaction studies involving butanoic acid derivatives focus on their binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with thiazole rings may inhibit certain enzymes or modulate receptor activity, indicating potential therapeutic uses. Further research is needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]- ethyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Thiophenecarboxylic AcidContains a thiophene ringKnown for its diverse biological activities
5-Iodo-2-thiazolecarboxylic AcidIodine substitution on thiazoleExhibits antimicrobial properties
Ethyl 2-(1-methylethyl)-4-thiazolecarboxylateSimilar thiazole structureUsed in agrochemical applications

The uniqueness of butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]- ethyl ester lies in its specific combination of functional groups and iodine substitution, which may confer distinct biological properties not found in other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

453.05831 g/mol

Monoisotopic Mass

453.05831 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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